Cas no 896359-12-9 (3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide)

3-(4-Fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a specialized organic compound featuring a fluorophenylthioether moiety linked to a propanamide scaffold, terminating in a phenyl-substituted 1,3,4-oxadiazole ring. This structure confers potential utility in medicinal chemistry and agrochemical research, particularly as a building block for bioactive molecules. The 4-fluorophenyl group enhances metabolic stability, while the 1,3,4-oxadiazole core contributes to hydrogen-bonding interactions, potentially improving target binding affinity. The compound's modular design allows for further derivatization, making it valuable for structure-activity relationship studies. Its synthetic accessibility and well-defined reactivity profile further support its use in exploratory drug discovery or pesticidal applications.
3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide structure
896359-12-9 structure
Product Name:3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
CAS No:896359-12-9
MF:C17H14FN3O2S
MW:343.3753657341
CID:6214673
PubChem ID:7254939
Update Time:2025-06-28

3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
    • F2537-1872
    • 3-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
    • AKOS024658292
    • 3-((4-fluorophenyl)thio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
    • 896359-12-9
    • Inchi: 1S/C17H14FN3O2S/c18-13-6-8-14(9-7-13)24-11-10-15(22)19-17-21-20-16(23-17)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)
    • InChI Key: IFLWBXGXZQUPPP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)CCC(NC1=NN=C(C2C=CC=CC=2)O1)=O

Computed Properties

  • Exact Mass: 343.07907603g/mol
  • Monoisotopic Mass: 343.07907603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 93.3Ų

3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide Pricemore >>

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Additional information on 3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

3-(4-Fluorophenyl)sulfanyl-N-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanamide (CAS No. 896359-12-9): An Overview

3-(4-Fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide (CAS No. 896359-12-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The structure of 3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is characterized by a fluorinated phenyl group attached to a sulfanyl moiety and an N-substituted oxadiazole ring. The presence of these functional groups imparts specific chemical and biological properties that make this compound a valuable candidate for further investigation in drug discovery and development.

Recent studies have highlighted the pharmacological potential of 3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action is believed to involve the modulation of signaling pathways associated with inflammation, such as the NF-kB pathway.

In addition to its anti-inflammatory properties, 3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has also shown promising antimicrobial activity against a range of bacterial strains. A research group from the University of California demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential lead compound for the development of new antibiotics. The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

The anticancer potential of 3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has also been explored in several preclinical studies. Research conducted at the National Cancer Institute found that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the activation of caspase-dependent pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. These findings suggest that 3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide could be a promising candidate for further development as an anticancer agent.

From a synthetic perspective, 3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide can be synthesized through a multi-step process involving the coupling of a fluorinated phenylthioacetic acid derivative with an appropriate amine precursor. The synthesis typically involves reactions such as thioether formation and amidation. The efficiency and scalability of the synthetic route are crucial factors in determining the feasibility of large-scale production for pharmaceutical applications.

In terms of pharmacokinetics, preliminary studies have indicated that 3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It shows good oral bioavailability and a reasonable half-life in vivo, which are important considerations for its potential use as an orally administered therapeutic agent.

However, further research is needed to fully elucidate the safety profile and long-term effects of 3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-thiadiazol)-2(3H)-one in humans. Preclinical toxicology studies are currently underway to assess its potential side effects and determine safe dosing regimens for clinical trials.

In conclusion, 3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide (CAS No. 896359-12-9) represents a promising compound with diverse biological activities that warrant further investigation. Its potential applications in anti-inflammatory, antimicrobial, and anticancer therapies make it an exciting candidate for drug discovery and development efforts in the coming years.

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